molecular formula C9H7N7 B3177272 5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole CAS No. 1423810-54-1

5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole

Cat. No.: B3177272
CAS No.: 1423810-54-1
M. Wt: 213.2 g/mol
InChI Key: ZHDMYGJRWUULQP-UHFFFAOYSA-N
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Description

5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole is a heterocyclic compound that features both triazole and tetrazole rings. These rings are known for their significant roles in medicinal chemistry due to their stability and biological activity. The compound is of interest in various fields, including pharmaceuticals, due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole typically involves the cycloaddition reaction of azides with nitriles. One common method is the reaction of 4-(1H-1,2,4-triazol-1-yl)benzonitrile with sodium azide under acidic conditions to form the tetrazole ring . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogenated triazole or tetrazole rings.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the rings.

Scientific Research Applications

5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole involves its interaction with biological targets such as enzymes and receptors. The triazole and tetrazole rings can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and disrupting biological pathways. This interaction can lead to the inhibition of enzyme activity or modulation of receptor functions, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole is unique due to the presence of both triazole and tetrazole rings in a single molecule. This dual-ring structure enhances its stability and biological activity, making it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

5-[4-(1,2,4-triazol-1-yl)phenyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N7/c1-3-8(16-6-10-5-11-16)4-2-7(1)9-12-14-15-13-9/h1-6H,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDMYGJRWUULQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole
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5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole
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5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole
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5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole
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5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole

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